

An In-depth Technical Guide to Trifluoroacetaldehyde Methyl Hemiacetal

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Compound of Interest

Compound Name: *Trifluoroacetaldehyde methyl hemiacetal*

Cat. No.: *B1215177*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Trifluoroacetaldehyde methyl hemiacetal**, a key reagent and building block in modern organic and medicinal chemistry. This document details its chemical structure, nomenclature, physicochemical properties, and provides a detailed experimental protocol for its synthesis.

Chemical Structure and Synonyms

Trifluoroacetaldehyde methyl hemiacetal, a fluorinated organic compound, is a stable and convenient precursor to the volatile and reactive trifluoroacetaldehyde.^{[1][2]} Its structure is characterized by a trifluoromethyl group and a methoxy group attached to the same carbon atom, which also bears a hydroxyl group.

Synonyms:

- 2,2,2-trifluoro-1-methoxyethanol^{[3][4][5]}
- Fluoral methyl hemiacetal^[5]
- 1-methoxy-2,2,2-trifluoroethanol^[6]
- Perfluoroacetaldehyde Methyl Hemiacetal^[4]

- TFAMH

Molecular Structure:

Caption: Chemical structure of **Trifluoroacetaldehyde methyl hemiacetal**.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of **Trifluoroacetaldehyde methyl hemiacetal** is presented below. This data is essential for its handling, storage, and application in chemical synthesis.

Table 1: Physicochemical Properties of **Trifluoroacetaldehyde Methyl Hemiacetal**

Property	Value	Reference(s)
CAS Number	431-46-9	[1][3][7]
Molecular Formula	C ₃ H ₅ F ₃ O ₂	[1][3]
Molecular Weight	130.07 g/mol	[6]
Appearance	Colorless to pale yellow liquid	[3][5]
Boiling Point	104-106 °C	[6]
Density	1.36 g/cm ³	[6]
Refractive Index	1.33	[6]
Flash Point	42 °C	[6]

Table 2: Spectroscopic Data of **Trifluoroacetaldehyde Methyl Hemiacetal**

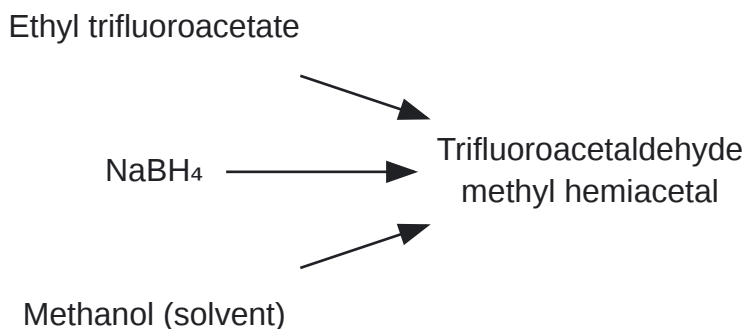
Spectrum Type	Key Data
^1H NMR	Spectrum available
^{13}C NMR	Spectrum available
IR	Spectrum available
Mass Spec.	Spectrum available

Experimental Protocols

Synthesis of Trifluoroacetaldehyde Methyl Hemiacetal

The following protocol describes the synthesis of **Trifluoroacetaldehyde methyl hemiacetal** from the reduction of ethyl trifluoroacetate using sodium borohydride. This method is adapted from patented procedures for the synthesis of trifluoroacetaldehyde hydrates and hemiacetals.

Reaction Scheme:



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Caption: Synthesis of **Trifluoroacetaldehyde methyl hemiacetal**.

Materials:

- Ethyl trifluoroacetate
- Sodium borohydride (NaBH₄)

- Methanol (anhydrous)
- Diethyl ether (anhydrous)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Ice bath
- Rotary evaporator
- Distillation apparatus

Procedure:

- A solution of ethyl trifluoroacetate (1 equivalent) in anhydrous methanol (5 volumes) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled to 0 °C in an ice bath.
- A solution of sodium borohydride (1.5 equivalents) in anhydrous methanol (5 volumes) is added dropwise to the stirred solution of ethyl trifluoroacetate over a period of 1 hour, maintaining the temperature at 0 °C.
- After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 2 hours.
- The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
- The mixture is transferred to a separatory funnel and extracted with diethyl ether (3 x 10 volumes).

- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- The crude product is purified by fractional distillation under atmospheric pressure to yield **Trifluoroacetaldehyde methyl hemiacetal** as a colorless liquid.

Applications in Research and Drug Development

Trifluoroacetaldehyde methyl hemiacetal serves as a valuable and versatile reagent in organic synthesis, particularly in the introduction of the trifluoromethyl group, a motif of significant importance in pharmaceutical and agrochemical research. The trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.

This hemiacetal is a stable, liquid precursor to the gaseous and highly reactive trifluoroacetaldehyde, making it a safer and more convenient alternative for various chemical transformations. It finds application in a range of reactions, including:

- **Nucleophilic Trifluoromethylation:** As a source of the trifluoromethyl nucleophile for addition to carbonyl compounds and other electrophiles.
- **Passerini and Ugi Reactions:** As the aldehyde component in these multicomponent reactions to generate complex, fluorinated scaffolds.
- **Aldol and Friedel-Crafts Reactions:** For the synthesis of trifluoromethyl-containing alcohols and aromatic compounds.

Its role as an intermediate in the synthesis of pharmaceuticals and agrochemicals is well-established.[6] The ability to introduce the trifluoromethyl group with this reagent contributes significantly to the development of new chemical entities with improved biological properties.

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